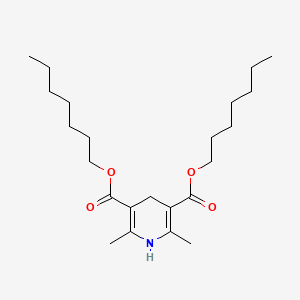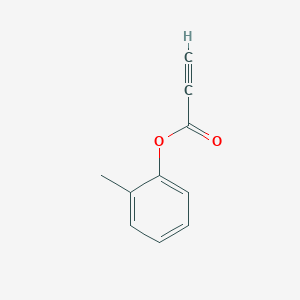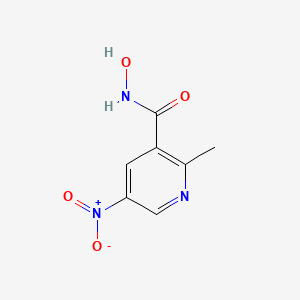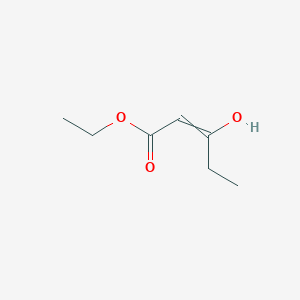![molecular formula C6H16NO2PSi B14612860 3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine CAS No. 58068-63-6](/img/structure/B14612860.png)
3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine is a compound that features a unique combination of a trimethylsilyl group and an oxazaphospholidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine typically involves the reaction of a suitable precursor with trimethylsilyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like trimethylsilyl chloride and various bases (e.g., triethylamine) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules to enhance their stability and reactivity.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar in structure but differs in the presence of an ester group.
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Another related compound with a different backbone.
Methyltris(trimethylsiloxy)silane: Contains multiple trimethylsilyl groups but lacks the oxazaphospholidine ring.
Uniqueness
3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine is unique due to its combination of a trimethylsilyl group and an oxazaphospholidine ring. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science .
Propriétés
Numéro CAS |
58068-63-6 |
|---|---|
Formule moléculaire |
C6H16NO2PSi |
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
trimethyl-[(3-methyl-1,3,2-oxazaphospholidin-2-yl)oxy]silane |
InChI |
InChI=1S/C6H16NO2PSi/c1-7-5-6-8-10(7)9-11(2,3)4/h5-6H2,1-4H3 |
Clé InChI |
XDTFCFGEXBHOAE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOP1O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)


![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)


![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)
![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)

![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)
